Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate
Description
Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a complex organic compound featuring a thiazolopyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
CAS No. |
1021264-11-8 |
|---|---|
Molecular Formula |
C21H16N4O4S3 |
Molecular Weight |
484.56 |
IUPAC Name |
methyl 2-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H16N4O4S3/c1-29-19(28)13-9-5-6-10-14(13)22-15(26)11-31-20-23-17-16(18(27)24-20)32-21(30)25(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
VWEZUGWXUJUATO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the phenyl and thioacetamido groups. Common reagents used in these reactions include thioamides, acyl chlorides, and various catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with a similar core structure but different substituents.
Phenylthioacetamides: Compounds with similar functional groups but different core structures.
Uniqueness
Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a compound that belongs to the thiazolo[4,5-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Overview of Thiazolo[4,5-d]pyrimidines
Thiazolo[4,5-d]pyrimidines are recognized for their broad spectrum of pharmacological activities, including:
- Antibacterial : Effective against various Gram-positive and Gram-negative bacteria.
- Antitumor : Exhibiting significant cytotoxic effects on cancer cell lines.
- Anti-inflammatory : Showing potential in reducing inflammation.
- Antiviral : Some derivatives have demonstrated antiviral properties.
Antibacterial Activity
Research has shown that thiazolo[4,5-d]pyrimidine derivatives exhibit considerable antibacterial activity. For instance:
- A study highlighted that certain thiazolo derivatives displayed potent antibacterial properties against Bacillus subtilis and Pseudomonas aeruginosa, with some compounds being more effective than standard antibiotics like streptomycin .
- Another investigation reported that modifications in the side chains of thiazolo derivatives significantly influenced their antibacterial efficacy. Compounds with flexible side chains containing phenyl rings exhibited enhanced activity .
Antitumor Activity
The antiproliferative effects of thiazolo[4,5-d]pyrimidine derivatives were evaluated against various human cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| 7i | MGC-803 | 4.64 | High |
| 7i | HGC-27 | 5.07 | High |
| 7i | GES-1 | >50 | Low |
Compound 7i showed promising results with significant inhibition against gastric cancer cells while maintaining low toxicity towards normal cells .
Anti-inflammatory and Analgesic Activities
Thiazolo[4,5-d]pyrimidine derivatives have also been reported to possess anti-inflammatory properties. For example, some compounds acted as TRPV1 antagonists, which are known to play a role in pain perception and inflammatory responses .
Structure–Activity Relationship (SAR)
The biological activities of thiazolo[4,5-d]pyrimidine derivatives can be attributed to their structural features:
- Side Chains : The presence of electron-withdrawing groups in the phenyl ring generally increases antibacterial activity.
- Bicyclic Structure : The bicyclic nature of thiazolo[4,5-d]pyrimidines contributes to their interaction with biological targets.
- Functional Groups : Variations in functional groups can lead to different levels of potency and selectivity against various pathogens or cancer cells .
Case Studies
Several studies have focused on the synthesis and evaluation of new thiazolo[4,5-d]pyrimidine derivatives:
- Synthesis and Evaluation : A series of new derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines. The study found that modifications in the structure led to variations in biological activity .
- Broad-Spectrum Antimicrobial Activity : Certain derivatives demonstrated broad-spectrum antimicrobial activity against resistant strains, indicating their potential as novel therapeutic agents .
Q & A
Basic: What synthetic strategies are effective for preparing thiazolo[4,5-d]pyrimidine derivatives like Methyl 2-(2-... benzoate?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation and functionalization. For example:
- Key Steps :
- Core Formation : React a phenyl-substituted pyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid and a benzaldehyde derivative in a glacial acetic acid/acetic anhydride mixture under reflux (8–10 hours) .
- Recrystallization : Purify the product using ethyl acetate-ethanol (3:2) for slow evaporation to obtain single crystals suitable for X-ray analysis .
- Yield Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of reactants) and use sodium acetate as a catalyst to improve yields (reported up to 78%) .
Basic: Which spectroscopic and structural characterization techniques are critical for this compound?
Methodological Answer:
-
Spectroscopy :
- NMR/IR : Confirm the presence of thioamide (C=S, ~1250 cm⁻¹ in IR) and ester (C=O, ~1700 cm⁻¹) groups. Use ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .
-
X-ray Crystallography : Resolve the flattened boat conformation of the pyrimidine ring (C5 deviates by 0.224 Å from the mean plane) and dihedral angles (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) .
-
Data Table :
Parameter Value (from ) Crystal System Monoclinic (P21/n) Unit Cell (Å) a=7.536, b=18.178, c=16.973 β Angle 94.465° Hydrogen Bonding C—H···O chains along c-axis
Advanced: How can computational methods optimize reaction pathways for derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Use software (e.g., Gaussian, ORCA) to model reaction intermediates and transition states. For example:
- Simulate energy barriers for cyclization steps to identify optimal conditions (e.g., solvent polarity, temperature) .
- Information Science Integration : Apply machine learning to analyze experimental datasets (e.g., yields, reaction times) and predict optimal reagent combinations or catalyst systems .
- Feedback Loops : Refine computational models using experimental X-ray data (e.g., dihedral angles, puckering parameters) to improve conformational accuracy .
Advanced: How to resolve conformational discrepancies between X-ray data and computational models?
Methodological Answer:
- Case Study : The title compound’s pyrimidine ring adopts a flattened boat conformation (C5 deviation: 0.224 Å) .
- Approach :
- Geometry Optimization : Compare DFT-optimized structures with X-ray coordinates using RMSD analysis.
- Solvent Effects : Incorporate solvent models (e.g., PCM for acetic acid) to account for polarization differences.
- Dispersion Corrections : Apply Grimme’s D3 correction to improve van der Waals interactions in stacked aromatic systems .
Basic: What intermolecular interactions stabilize the crystal lattice?
Methodological Answer:
- Primary Interactions :
- Mitigation of Disorder : Recrystallize from ethyl acetate-ethanol (3:2) to reduce lattice defects .
Advanced: How to address low yields in multi-step syntheses of such derivatives?
Methodological Answer:
- Step-wise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation (e.g., thioamide intermediates) .
- Catalyst Screening : Test alternatives to sodium acetate (e.g., p-toluenesulfonic acid) for improved cyclization efficiency .
- Solvent Optimization : Replace acetic anhydride with DMF or DMSO to enhance solubility of hydrophobic intermediates .
Advanced: How to design derivatives with enhanced bioactivity using structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Modification :
- Electron-Withdrawing Groups : Introduce nitro (-NO₂) or fluoro (-F) substituents on the phenyl ring to modulate electronic effects (see for fluorobenzylidene analogs) .
- Bioisosteres : Replace the methyl ester with carboxamide to improve solubility (as in ’s thiadiazolo-pyrimidine derivatives) .
- Biological Assays : Test in vitro antimicrobial activity against Gram-positive/negative strains to validate SAR hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
